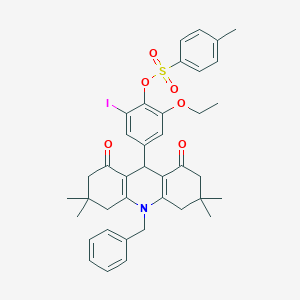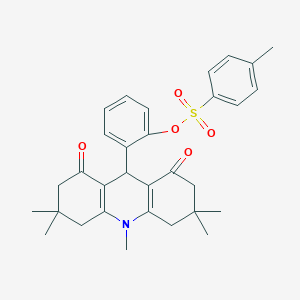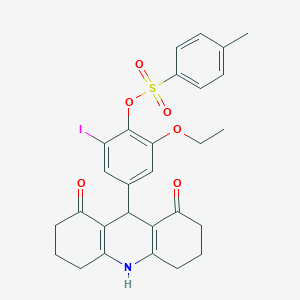
5-{3-Ethoxy-2-hydroxy-5-nitrobenzylidene}-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-{3-Ethoxy-2-hydroxy-5-nitrobenzylidene}-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone, also known as ENBDMPI, is a synthetic compound that has shown potential in scientific research applications.
Mécanisme D'action
5-{3-Ethoxy-2-hydroxy-5-nitrobenzylidene}-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone works by inhibiting the activity of enzymes that are involved in cell proliferation and survival. Specifically, it targets the enzyme thioredoxin reductase, which is overexpressed in cancer cells. By inhibiting this enzyme, 5-{3-Ethoxy-2-hydroxy-5-nitrobenzylidene}-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone induces oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
5-{3-Ethoxy-2-hydroxy-5-nitrobenzylidene}-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit tumor growth, and reduce the expression of genes involved in cell proliferation and survival. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-{3-Ethoxy-2-hydroxy-5-nitrobenzylidene}-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. It also has a well-defined mechanism of action, which makes it a useful tool for studying the role of thioredoxin reductase in cancer cells. However, one limitation of using 5-{3-Ethoxy-2-hydroxy-5-nitrobenzylidene}-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on 5-{3-Ethoxy-2-hydroxy-5-nitrobenzylidene}-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone. One area of interest is the development of more potent analogs of the compound that can be used as anticancer agents. Another area of research is the study of 5-{3-Ethoxy-2-hydroxy-5-nitrobenzylidene}-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone in combination with other anticancer drugs to determine if it can enhance their efficacy. Additionally, research is needed to determine the safety and efficacy of 5-{3-Ethoxy-2-hydroxy-5-nitrobenzylidene}-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone in clinical trials.
Méthodes De Synthèse
5-{3-Ethoxy-2-hydroxy-5-nitrobenzylidene}-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone can be synthesized using a multi-step process that involves the reaction of 2-ethoxy-5-nitrobenzaldehyde with thiourea and 4-ethoxybenzylamine. The resulting product is then treated with acetic anhydride and sodium acetate to produce 5-{3-Ethoxy-2-hydroxy-5-nitrobenzylidene}-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone.
Applications De Recherche Scientifique
5-{3-Ethoxy-2-hydroxy-5-nitrobenzylidene}-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has been studied for its potential as an anticancer agent. Research has shown that it can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of tumors in animal models.
Propriétés
Nom du produit |
5-{3-Ethoxy-2-hydroxy-5-nitrobenzylidene}-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone |
|---|---|
Formule moléculaire |
C20H19N3O6S |
Poids moléculaire |
429.4 g/mol |
Nom IUPAC |
(5Z)-5-[(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C20H19N3O6S/c1-3-28-15-7-5-13(6-8-15)22-19(25)16(21-20(22)30)10-12-9-14(23(26)27)11-17(18(12)24)29-4-2/h5-11,24H,3-4H2,1-2H3,(H,21,30)/b16-10- |
Clé InChI |
MALKAAZDGQODCF-YBEGLDIGSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C(=CC(=C3)[N+](=O)[O-])OCC)O)/NC2=S |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC(=C3O)OCC)[N+](=O)[O-])NC2=S |
SMILES canonique |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C(=CC(=C3)[N+](=O)[O-])OCC)O)NC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({2-iodo-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B300786.png)
![ethyl 5-(4-isopropoxyphenyl)-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300787.png)
![N-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B300789.png)
![4-[10-(2-Methoxyethyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenyl 4-methylbenzenesulfonate](/img/structure/B300790.png)

![9-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B300792.png)
![9-[5-bromo-2-(2-propynyloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B300794.png)


![9-{3-ethoxy-4-[(3-fluorobenzyl)oxy]-5-iodophenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B300797.png)
![2-(4-chlorophenyl)-4-[(5-methyl-2-furyl)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B300798.png)


![propyl 3-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B300812.png)